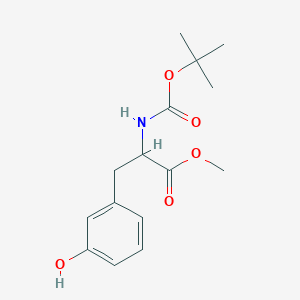

Methyl 2-(tert-butoxycarbonylamino)-3-(3-hydroxyphenyl)propanoate

Descripción general

Descripción

Methyl 2-(tert-butoxycarbonylamino)-3-(3-hydroxyphenyl)propanoate is an organic compound that features a tert-butoxycarbonyl (Boc) protected amino group and a hydroxyphenyl group. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(tert-butoxycarbonylamino)-3-(3-hydroxyphenyl)propanoate typically involves the following steps:

Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine. This step ensures that the amino group does not participate in unwanted side reactions during subsequent steps.

Esterification: The carboxylic acid group is esterified using methanol and a catalyst such as sulfuric acid or hydrochloric acid to form the methyl ester.

Hydroxylation: The phenyl ring is hydroxylated using a suitable hydroxylating agent like hydrogen peroxide or a peracid.

Industrial Production Methods

In industrial settings, the synthesis of this compound can be scaled up using flow microreactor systems. These systems offer advantages such as improved reaction control, higher yields, and enhanced safety compared to traditional batch processes .

Análisis De Reacciones Químicas

Types of Reactions

Methyl 2-(tert-butoxycarbonylamino)-3-(3-hydroxyphenyl)propanoate can undergo various chemical reactions, including:

Oxidation: The hydroxyphenyl group can be oxidized to form quinones using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The Boc-protected amino group can be deprotected using acids like trifluoroacetic acid, followed by substitution reactions with electrophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide

Reduction: Lithium aluminum hydride, sodium borohydride

Substitution: Trifluoroacetic acid, hydrochloric acid

Major Products Formed

Oxidation: Quinones

Reduction: Alcohols

Substitution: Various substituted derivatives depending on the electrophile used

Aplicaciones Científicas De Investigación

Methyl 2-(tert-butoxycarbonylamino)-3-(3-hydroxyphenyl)propanoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.

Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

Industry: The compound is used in the production of specialty chemicals and materials

Mecanismo De Acción

The mechanism of action of Methyl 2-(tert-butoxycarbonylamino)-3-(3-hydroxyphenyl)propanoate involves its interaction with specific molecular targets. The Boc-protected amino group can be deprotected to reveal a free amino group, which can then interact with enzymes or receptors. The hydroxyphenyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity .

Comparación Con Compuestos Similares

Methyl 2-(tert-butoxycarbonylamino)-3-(3-hydroxyphenyl)propanoate can be compared with similar compounds such as:

Methyl 2-amino-3-(3-hydroxyphenyl)propanoate: Lacks the Boc protection, making it more reactive but less stable.

Methyl 2-(tert-butoxycarbonylamino)-3-phenylpropanoate: Lacks the hydroxy group, reducing its potential for hydrogen bonding and interactions.

Methyl 2-(tert-butoxycarbonylamino)-3-(4-hydroxyphenyl)propanoate: The hydroxy group is in a different position, affecting its reactivity and interactions.

These comparisons highlight the unique combination of functional groups in this compound, which contribute to its distinct chemical properties and applications.

Actividad Biológica

Methyl 2-(tert-butoxycarbonylamino)-3-(3-hydroxyphenyl)propanoate, also known by its CAS number 102507-13-1, is a compound of significant interest in biochemical research due to its structural characteristics and potential biological activities. This article aims to provide a detailed overview of its biological activity, including relevant data tables, case studies, and research findings.

- Molecular Formula : C10H19NO5

- Molecular Weight : 233.26 g/mol

- CAS Number : 102507-13-1

- InChI Key : SZVRVSZFEDIMFM-ZCFIWIBFSA-N

Structural Characteristics

The compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis to protect amino groups. The presence of a hydroxyphenyl group suggests potential interactions with biological targets such as enzymes and receptors.

This compound has been studied for its activity as a potential inhibitor of various enzymes, particularly those involved in metabolic pathways. Its structure allows it to interact with specific binding sites on target proteins, potentially modulating their activity.

- Enzyme Inhibition : Preliminary studies indicate that this compound may inhibit certain classes of enzymes, including histone deacetylases (HDACs). These enzymes play crucial roles in gene expression regulation and are implicated in various diseases, including cancer.

- Antioxidant Activity : The hydroxyphenyl group may confer antioxidant properties, enabling the compound to scavenge free radicals and reduce oxidative stress in cells.

Case Studies and Research Findings

Data Table: Biological Activity Summary

| Activity Type | Observed Effect | Reference |

|---|---|---|

| HDAC Inhibition | IC50 = 20-50 µM | |

| Antioxidant Activity | Potential free radical scavenging |

Synthesis and Derivatives

The synthesis of this compound typically involves the coupling of Boc-protected amino acids with appropriate phenolic compounds. Variations in the substituents on the phenolic ring can lead to derivatives with altered biological activities.

Propiedades

IUPAC Name |

methyl 3-(3-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO5/c1-15(2,3)21-14(19)16-12(13(18)20-4)9-10-6-5-7-11(17)8-10/h5-8,12,17H,9H2,1-4H3,(H,16,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNOXVYSIGXFFRD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC(=CC=C1)O)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201159692 | |

| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-3-hydroxyphenylalanine methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201159692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

282100-79-2 | |

| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-3-hydroxyphenylalanine methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=282100-79-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-3-hydroxyphenylalanine methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201159692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.